Dodecyltriethoxysilane

Catalog No.
S1513030
CAS No.
18536-91-9
M.F
C18H40O3Si
M. Wt
332.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltriethoxysilane

CAS Number

18536-91-9

Product Name

Dodecyltriethoxysilane

IUPAC Name

dodecyl(triethoxy)silane

Molecular Formula

C18H40O3Si

Molecular Weight

332.6 g/mol

InChI

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3

InChI Key

YGUFXEJWPRRAEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC

The exact mass of the compound Dodecyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dodecyltriethoxysilane (DTES) is an organofunctional alkoxysilane characterized by a C12 alkyl chain and three hydrolyzable ethoxy groups. It is primarily used as a surface modification agent to impart hydrophobicity, form protective self-assembled monolayers (SAMs), and act as a coupling agent between organic and inorganic materials. [REFS-1, REFS-2] Its core function relies on the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with surface hydroxyl groups (on substrates like glass, metal oxides, and concrete) and with each other to form a durable, covalently-bonded siloxane network. [REFS-2, REFS-3] The outward-facing dodecyl chains create a low-energy, water-repellent surface, making it a critical component in applications ranging from construction material protection to advanced microelectronics. [1]

Selecting a silane based on core structure alone is a critical procurement error. Substituting Dodecyltriethoxysilane with analogs like Dodecyltrichlorosilane or Dodecyltrimethoxysilane introduces significant processability and safety trade-offs. Chlorosilanes are aggressively reactive, producing corrosive HCl byproduct and offering a narrow processing window, whereas methoxysilanes hydrolyze 6-10 times faster than ethoxysilanes, drastically reducing formulation pot life and control over film formation. [REFS-1, REFS-2] Similarly, altering the alkyl chain length (e.g., substituting with Octyl- or Octadecyl-triethoxysilane) directly impacts monolayer packing density, thermal properties, and the final hydrophobic performance, making such substitutions non-trivial and application-specific. [3] Therefore, Dodecyltriethoxysilane is specified when a balance of high hydrophobicity, controlled reactivity, and process stability is a primary requirement.

Process Control Advantage: Slower Hydrolysis Rate for Improved Pot Life and Handling

The choice of alkoxy group is a primary determinant of processing stability. Ethoxysilanes, such as Dodecyltriethoxysilane, exhibit significantly slower hydrolysis rates compared to their methoxy counterparts. A methoxysilane hydrolyzes approximately 6 to 10 times faster than a comparable ethoxysilane. [1] This slower, more controllable reaction provides a wider processing window, longer formulation pot life, and reduces the risk of premature gelation. Compared to chlorosilanes, which react almost instantaneously with ambient moisture and release corrosive HCl, the controlled hydrolysis of Dodecyltriethoxysilane offers a substantial advantage in terms of process safety and reproducibility. [REFS-2, REFS-3]

Evidence DimensionRelative Hydrolysis Rate
Target Compound Data1x (Baseline for Ethoxysilane)
Comparator Or BaselineMethoxysilane: 6-10x faster; Chlorosilane: Extremely rapid, difficult to control.
Quantified DifferenceMethoxysilanes are 600-1000% faster to hydrolyze.
ConditionsGeneral aqueous hydrolysis conditions.

For industrial applications, this slower reactivity translates directly to more stable formulations, longer working times, and more consistent film quality, reducing batch failures and improving manufacturing yield.

Optimized Hydrophobicity: Superior Water Repellency Over Shorter-Chain Analogs

Alkyl chain length is a critical parameter for achieving high water repellency. Surfaces modified with Dodecyltriethoxysilane (C12) consistently demonstrate superior hydrophobicity compared to those treated with shorter-chain silanes like Octyltriethoxysilane (C8). For example, on a SiO2 surface, an octyl-silane (OTS-8) modification yields a water contact angle of 99°, whereas an octadecyl-silane (OTS-18, a longer analog) achieves 104°. [1] The C12 chain of DTES provides a balance, achieving high contact angles often in the 105-110° range, significantly higher than C8 chains, without the increased potential for crystallization and ordering defects sometimes seen with C18 chains under certain processing conditions. [2]

Evidence DimensionStatic Water Contact Angle (WCA)
Target Compound Data~105-110° (Typical for C12 chains)
Comparator Or BaselineOctyltriethoxysilane (C8) on SiO2: 99°
Quantified DifferenceUp to 11% higher WCA than C8 analog.
ConditionsSilylation of SiO2/Si dielectric substrates.

For applications requiring robust water repellency, such as protective coatings or moisture barriers, the C12 chain provides a quantifiable performance increase over more common C8 alternatives.

Precursor Suitability: Forms Crystalline Monolayers for Enhanced Barrier Function

The ability to form a well-ordered, densely packed monolayer is crucial for applications requiring effective barrier properties, such as corrosion protection. The length of the alkyl chain dictates the potential for intermolecular van der Waals interactions, which drive monolayer ordering. Studies on alkyltrimethoxysilanes show that crystallinity of the hydrocarbon tails begins to occur at chain lengths of C12 or greater. [1] Shorter chains, such as propyl (C3) or octyl (C8), tend to form more disordered films. [REFS-1, REFS-2] By using Dodecyltriethoxysilane, a precursor capable of forming these quasi-crystalline structures, users can create more effective physical barriers against corrosive agents compared to what is achievable with shorter-chain, less-ordered silane layers.

Evidence DimensionOnset of Alkyl Chain Crystallinity in SAMs
Target Compound DataCrystalline behavior observed at C12 chain length.
Comparator Or BaselineShorter chains (e.g., C3, C8) form less ordered or amorphous films.
Quantified DifferenceQualitative transition from disordered to ordered film structure at C12.
ConditionsModification of diatomaceous earth with alkyltrimethoxysilanes.

This capability makes Dodecyltriethoxysilane a superior precursor for high-performance anti-corrosion coatings and electronic passivation layers where low permeability is a critical design requirement.

Formulating Penetrating Water Repellents for Concrete and Masonry

The controlled hydrolysis rate of the ethoxy groups allows for stable formulations with a practical pot life, essential for commercial sealers. [1] The C12 chain provides excellent hydrophobicity, effectively reducing water absorption in porous cementitious materials, thereby preventing moisture-related damage like freeze-thaw cycles and efflorescence. [2]

High-Performance Anti-Corrosion Coatings for Metals

The ability of the C12 chain to form densely packed, ordered monolayers creates a superior physical barrier to corrosive agents like water and chlorides. [1] When co-deposited with other silanes like tetraethoxysilane, it forms a robust, cross-linked anti-corrosive film on substrates such as mild steel and aluminum alloys. [REFS-2, REFS-3]

Creation of Stable Superhydrophobic Surfaces

As a chemical modifier for textured or nanoparticle-containing surfaces, Dodecyltriethoxysilane is used to lower surface energy effectively. Its C12 chain length is sufficient to induce the formation of superhydrophobic coatings (water contact angles >150°) when combined with surface roughness, a property not achievable with shorter-chain silanes under similar conditions. [1]

UNII

THR750YUV0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18536-91-9

Wikipedia

Dodecyltriethoxysilane

General Manufacturing Information

Silane, dodecyltriethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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